ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9765761
InChI: InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3
SMILES: CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H25NO2
Molecular Weight: 383.5 g/mol

ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate

CAS No.:

VCID: VC9765761

Molecular Formula: C26H25NO2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate -

Description

Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate is a synthetic organic compound belonging to the indole derivative family. This compound is characterized by its unique structure, which combines an indole core with a propanoate ester functional group. Such compounds are of significant interest in pharmaceutical and chemical research due to their potential biological activities and applications in drug design.

Structural and Chemical Information

Table 1: Key Properties of Ethyl 3-(5-Methyl-2,3-Diphenyl-1H-Indol-1-yl)propanoate

PropertyValue
Molecular FormulaC25H23NO2
Molecular Weight369.46 g/mol
Functional GroupsIndole, Ester, Phenyl
IUPAC NameEthyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate
SMILES RepresentationCC(C(=O)OCC)C1=CC2=C(N(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C=C1

The molecule's structure features:

  • A methylated indole ring at the 5-position.

  • Two phenyl groups attached to the indole core.

  • A propanoate ester chain extending from the nitrogen atom.

Synthesis and Derivatives

The synthesis of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate typically involves:

  • Indole Functionalization: Methylation at the 5-position of the indole ring.

  • Phenyl Substitution: Introduction of phenyl groups at the 2 and 3 positions.

  • Esterification: Formation of the ethyl propanoate moiety via reaction with ethyl bromoacetate or similar reagents.

This compound can be modified to form derivatives such as acids (e.g., 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid), which may exhibit distinct biological properties .

Potential Applications and Biological Relevance

Indole derivatives like ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate are widely studied for their pharmacological potential. While specific data on this compound is limited, related structures have demonstrated:

  • Anticancer Activity: Indoles are known to inhibit tumor cell proliferation by targeting specific signaling pathways.

  • Anti-inflammatory Properties: Indole derivatives often act as inhibitors of enzymes like cyclooxygenase (COX).

  • Drug Design Utility: The ester functional group can be hydrolyzed in vivo, making it a prodrug candidate for active carboxylic acid forms.

Data Comparison with Related Compounds

Table 2: Comparison with Similar Indole-Based Compounds

CompoundMolecular Weight (g/mol)Key Functional Group(s)Applications
Ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate369.46Indole, EsterPotential prodrug
3-(5-Methyl-2,3-diphenylindol-1-yl)propanoic acid355.4Indole, Carboxylic AcidAnticancer research
N-(Indole-based derivatives with thiazoles)~400–500Indole, ThiazolesAnti-inflammatory

Analytical Techniques for Characterization

To confirm the identity and purity of ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Detects aromatic protons from phenyl and indole rings.

    • 13C^{13}C-NMR: Confirms carbon environments in ester and aromatic regions.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to the molecular weight.

    • Fragmentation patterns help confirm structural features.

  • Infrared Spectroscopy (IR):

    • Identifies ester (C=OC=O) stretching vibrations near ~1730 cm1^{-1}.

  • High-performance Liquid Chromatography (HPLC):

    • Used for purity assessment and quantification.

Product Name ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
Molecular Formula C26H25NO2
Molecular Weight 383.5 g/mol
IUPAC Name ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate
Standard InChI InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3
Standard InChIKey LEJNGTVEIZVFCC-UHFFFAOYSA-N
SMILES CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
PubChem Compound 1592120
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator